molecular formula C15H14BrNO6 B2837551 [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 733007-18-6

[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2837551
CAS No.: 733007-18-6
M. Wt: 384.182
InChI Key: YHJCSMNRODVJGP-UHFFFAOYSA-N
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Description

[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is an organic compound that combines a furan ring with a bromine substituent and a carbamoyl group attached to a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 3,4-dimethoxyaniline and 5-bromofuran-2-carboxylic acid.

    Step 1 Formation of Carbamoyl Intermediate: 3,4-Dimethoxyaniline is reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate.

    Step 2 Coupling Reaction: The isocyanate intermediate is then reacted with 5-bromofuran-2-carboxylic acid in the presence of a base such as triethylamine to form [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The bromine substituent can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding de-brominated furan derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as Suzuki-Miyaura coupling using palladium catalysts.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents such as tetrahydrofuran (THF), and elevated temperatures.

Major Products

    Oxidation: Furan epoxides.

    Reduction: De-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its carbamoyl group.

    Biological Probes: Used in the development of probes for studying biological pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory drugs.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The carbamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The bromine atom and furan ring can participate in π-π interactions and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine substituent instead of bromine.

    [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine substituent.

Uniqueness

[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is unique due to the specific combination of its functional groups, which confer distinct reactivity and biological activity. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

This compound’s unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO6/c1-20-10-4-3-9(7-12(10)21-2)17-14(18)8-22-15(19)11-5-6-13(16)23-11/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJCSMNRODVJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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